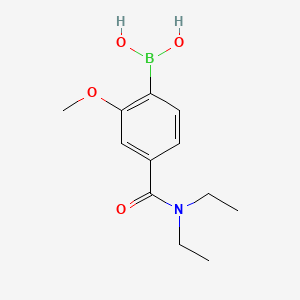

(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid

Descripción general

Descripción

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid . They are solids that tend to exist as mixtures of oligomeric anhydrides .

Synthesis Analysis

Boronic acids are often synthesized from boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .Molecular Structure Analysis

Boronic acids can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . They react with 1,2-diols by generating a stable cyclic ester .Chemical Reactions Analysis

Boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They can form reversible covalent bonds with hydroxy groups, which can be exploited to enable both electrophilic and nucleophilic modes of activation in various organic reactions .Physical And Chemical Properties Analysis

Boronic acids are generally stable and a relatively benign compound to humans . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .Aplicaciones Científicas De Investigación

Fluorescence Studies

- Fluorescence Quenching: Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) have been studied for their fluorescence quenching properties in alcohols. These studies are significant for understanding the photophysical behavior of these compounds (Geethanjali et al., 2015).

Chemical Synthesis and Structural Analysis

- Synthesis of Derivatives: Boronic acids act as synthetic intermediates and building blocks in various chemical syntheses. For example, new derivatives combining aminophosphonic acid group and boronic acid have been synthesized, providing new opportunities for applications (Zhang et al., 2017).

- Formation of Tetraarylpentaborates: Reactions of (4-methoxyphenyl)boronic acid with certain complexes lead to the formation of new tetraarylpentaborates, which have been characterized for their structure and chemical properties (Nishihara et al., 2002).

Boronic Acid in Molecular Recognition

- Photophysical Characterization: The photophysical properties of 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) have been characterized using various techniques, highlighting its interactions in different solvent environments. This research aids in understanding solute-solvent and hydrogen bond interactions (Geethanjali et al., 2016).

Biomedical Applications

- Boronic Acid Polymers: Boronic acid-containing polymers have shown potential in various biomedical applications, such as in the treatment of HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in material science and medicine (Cambre & Sumerlin, 2011).

Sensing and Detection

- Fluorescent Chemosensors: Boronic acid-based sensors have been developed for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These sensors are significant for biological and environmental monitoring (Huang et al., 2012).

Mecanismo De Acción

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications, including drug development and biosensing .

Carbamates

The diethylcarbamoyl group in the compound is a type of carbamate. Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, from pesticides to pharmaceuticals. They are known to interact with enzymes in the body, such as acetylcholinesterase, which can lead to various biological effects .

Phenyl Group

The phenyl group is a common structural component in many organic compounds, including many pharmaceuticals. It often contributes to the lipophilicity of the compound, which can affect its absorption and distribution in the body .

Methoxy Group

The methoxy group can influence the potency, stability, and solubility of the compound. It can also affect the compound’s interaction with biological targets .

Direcciones Futuras

Boronic acids are increasingly utilized in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

Propiedades

IUPAC Name |

[4-(diethylcarbamoyl)-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-4-14(5-2)12(15)9-6-7-10(13(16)17)11(8-9)18-3/h6-8,16-17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKSSTUUJZQAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N(CC)CC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657063 | |

| Record name | [4-(Diethylcarbamoyl)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid | |

CAS RN |

913835-34-4 | |

| Record name | [4-(Diethylcarbamoyl)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-2-[2-(phenylcarbonylamino)acetyloxy]propanoic acid, sodium salt](/img/structure/B1418336.png)

![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)

![5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1418345.png)

![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)

![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)